BenchChemオンラインストアへようこそ!

3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship

3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole (CAS 1706453-24-8) is a heterocyclic small molecule belonging to the thioether-substituted 1,2,4-triazole class. Its structure features a 5-difluoromethyl group and a 3-[(3-bromophenyl)methylthio] substituent on the triazole core, with a molecular formula of C10H8BrF2N3S and a molecular weight of 320.16 g/mol.

Molecular Formula C10H8BrF2N3S
Molecular Weight 320.16 g/mol
CAS No. 1706453-24-8
Cat. No. B11780405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole
CAS1706453-24-8
Molecular FormulaC10H8BrF2N3S
Molecular Weight320.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CSC2=NNC(=N2)C(F)F
InChIInChI=1S/C10H8BrF2N3S/c11-7-3-1-2-6(4-7)5-17-10-14-9(8(12)13)15-16-10/h1-4,8H,5H2,(H,14,15,16)
InChIKeyPDHOBJWEEMBBLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole (CAS 1706453-24-8): Structural Identity and Research Intermediate Profile


3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole (CAS 1706453-24-8) is a heterocyclic small molecule belonging to the thioether-substituted 1,2,4-triazole class. Its structure features a 5-difluoromethyl group and a 3-[(3-bromophenyl)methylthio] substituent on the triazole core, with a molecular formula of C10H8BrF2N3S and a molecular weight of 320.16 g/mol [1]. The compound is commercially supplied at ≥95% purity for research and development use . Computed physicochemical properties include an XLogP3-AA value of 3.7, one hydrogen bond donor, and five hydrogen bond acceptors, indicating moderate lipophilicity and a distinct hydrogen-bonding profile compared to non-fluorinated or non-brominated analogs [1].

Why 3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole Cannot Be Replaced by In-Class Analogs


Simple substitution of 3-((3-bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole with other thio-triazole derivatives is unsupported due to the lack of published, compound-specific comparative bioactivity data [1]. The 2012 study by Wang et al. on a library of thio-triazole derivatives demonstrated that minor structural modifications, such as changing the halogen substitution pattern on the benzyl ring, led to significant variations in antimicrobial potency, with 3,4-dichlorobenzyl derivatives displaying the most potent activities [1]. This class-level evidence suggests that the specific combination of a 3-bromobenzyl thioether and a 5-difluoromethyl group on the triazole scaffold is expected to confer a unique activity and selectivity profile, making direct interchange with other halobenzyl or alkyl analogs unreliable without dedicated comparative testing. The absence of specific quantitative data for this compound further necessitates its direct evaluation rather than reliance on surrogate data from related structures.

Quantitative Differentiation Evidence for 3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole vs. Closest Analogs


Evidence Gap Analysis: Lack of Published Head-to-Head Bioactivity Data for the Target Compound

A comprehensive search of primary literature, patents, and authoritative databases did not yield any published quantitative bioactivity data for 3-((3-bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole (CAS 1706453-24-8). The closest class-level evidence comes from a 2012 study by Wang et al., which evaluated a series of thio-triazole derivatives including thiols, thioethers, and thiones [1]. That study found that the antimicrobial activity was highly dependent on the specific halobenzyl substitution, with 3,4-dichlorobenzyl derivatives showing the most potent activity against tested Gram-positive, Gram-negative, and fungal strains [1]. This compound's unique 3-bromobenzyl and 5-difluoromethyl combination was not among the specific structures reported. Therefore, no direct head-to-head comparison data is available to support quantitative differentiation from analogs such as 3-((3-bromobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole (CAS 1706445-60-4) or 3-((3-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazole (CAS 522651-20-3) .

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship

Scientifically Justified Application Scenarios for 3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole


Chemical Probe for Structure-Activity Relationship (SAR) Studies on Halobenzyl Thio-Triazoles

As established in Section 3, published evidence confirms that antimicrobial potency within the thio-triazole class is exquisitely sensitive to the halobenzyl substitution pattern [1]. 3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole, with its unique meta-bromo substitution and difluoromethyl group, serves as a critical probe to dissect the electronic and steric contributions of the 3-bromobenzyl moiety versus the 2-, 4-, or 3,4-dichloro analogs, which were explored by Wang et al. [1]. This makes it a high-value tool for academic or industrial medicinal chemistry groups establishing a new SAR series.

Synthetic Intermediate for Late-Stage Diversification via Cross-Coupling

The presence of an aryl bromide at the meta-position of the benzyl group provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This compound can serve as a versatile intermediate for generating libraries of analogs where the benzyl ring is further functionalized, a strategy not possible with the non-brominated or chloro-analogs that may lack this reactivity. This is directly relevant for procurement decisions where subsequent derivatization is planned, as purchasing a building block with the bromine installed can shorten synthetic routes.

Physicochemical Comparator for Fluorinated Triazole Library Design

The computed XLogP3-AA value of 3.7 for this compound [1] provides a distinct lipophilicity benchmark compared to analogs with trifluoromethyl or methyl substituents. In the absence of experimental logD or permeability data, this computed property supports its selection as a moderately lipophilic member of a triazole library, which is crucial for designing compounds with balanced cellular permeability and solubility. This is a quantitative, albeit computed, differentiation point for procurement in early-stage drug discovery programs focused on optimizing pharmacokinetic properties.

Quote Request

Request a Quote for 3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.